molecular formula C9H13N B089559 2,4,5-Trimethylaniline CAS No. 137-17-7

2,4,5-Trimethylaniline

Cat. No. B089559
CAS RN: 137-17-7
M. Wt: 135.21 g/mol
InChI Key: BMIPMKQAAJKBKP-UHFFFAOYSA-N
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Description

2,4,5-Trimethylaniline is a chemical compound with notable applications in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of 2,4,5-Trimethylaniline and its derivatives involves complex organic reactions. For instance, the synthesis and structural characterization of 2,4,6-trimethylaniline complexes with iron carbonyls highlight the intricate processes involved in creating specific compounds with desired properties (M’thiruaine et al., 2014). This research provides insights into the methodologies for synthesizing trimethylaniline derivatives with potential applications in various fields.

Molecular Structure Analysis

The molecular structure of trimethylaniline compounds, such as the ones discussed by M’thiruaine et al. (2014), reveals insights into their chemical behavior and reactivity. The crystallography studies offer a detailed look at the atomic arrangement and bonding patterns, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions and Properties

2,4,5-Trimethylaniline participates in numerous chemical reactions, demonstrating a range of properties useful in synthetic chemistry. For example, the reaction of trimethylaluminum with 3-amino-5,6-dimethyl-1,2,4-triazine showcases the reactivity of trimethylaniline derivatives in forming complex compounds with potential industrial applications (Self et al., 1991).

Scientific Research Applications

  • Testing of 2,4,5- and 2,4,6-Trimethylaniline in Salmonella Assay, Mammalian Cell Cultures, and Drosophila melanogaster : This study investigated the genotoxicity of 2,4,5-trimethylaniline in the Salmonella/microsome assay, Drosophila melanogaster, and mammalian cell cultures. It found that 2,4,5-trimethylaniline showed genotoxicity in these models, highlighting its potential carcinogenic nature (Kugler-Steigmeier et al., 1988).

  • Bioassay of 2,4,5-Trimethylaniline for Possible Carcinogenicity : This research conducted a bioassay on 2,4,5-trimethylaniline for carcinogenicity, where the chemical was administered to rats and mice. The study concluded that 2,4,5-trimethylaniline was carcinogenic for both rats and mice, causing various types of tumors (National Cancer Institute, 1979).

  • Assessment of Aniline Derivatives-Induced DNA Damage in the Liver Cells of B6C3F1 Mice : This study assessed the DNA damaging effect of 2,4,5-trimethylaniline in liver cells of mice, highlighting its genotoxic potential. It found that 2,4,5-trimethylaniline could damage DNA in liver cells, suggesting a risk for genotoxicity (Przybojewska, 1999).

  • Studies in Peroxidase Action—XXIII : This research explored the oxidation of 2,4,5-trimethylaniline by the peroxidase system, providing insights into the chemical reactions and mechanisms of peroxidase action in relation to this compound (Baker & Saunders, 1974).

  • Trimethylamine N-Oxide, the Microbiome, and Heart and Kidney Disease : While not directly studying 2,4,5-trimethylaniline, this paper discusses the role of trimethylamine N-oxide (TMAO), a related compound, in chronic diseases and its production from dietary sources, highlighting the broader implications of trimethylamine derivatives in health (Zeisel & Warrier, 2017).

Safety And Hazards

2,4,5-Trimethylaniline is a confirmed carcinogen with experimental carcinogenic and tumorigenic data . It is moderately toxic by ingestion . When heated to decomposition, it emits toxic fumes of nitrogen oxides . It is recommended to store this material under ambient temperatures .

Relevant Papers 2,4,5-Trimethylaniline has been produced commercially in the past . It is believed to be produced in commercial quantities, but its uses and the extent of human exposure are unknown . The hydrochloride salts of these two compounds are not produced commercially .

properties

IUPAC Name

2,4,5-trimethylaniline
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InChI

InChI=1S/C9H13N/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,10H2,1-3H3
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InChI Key

BMIPMKQAAJKBKP-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1C)N)C
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Molecular Formula

C9H13N
Record name 2,4,5-TRIMETHYLANILINE
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Related CAS

21436-97-5 (hydrochloride)
Record name 2,4,5-Trimethylaniline
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DSSTOX Substance ID

DTXSID9021398
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Molecular Weight

135.21 g/mol
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Physical Description

2,4,5-trimethylaniline appears as white crystals or beige powder. (NTP, 1992), White or beige solid; [CAMEO]
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Boiling Point

453 to 455 °F at 760 mmHg (NTP, 1992), 234.5 °C
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), Sol in alcohol and ether; insol in water
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Density

0.957 (NTP, 1992) - Less dense than water; will float, 0.957
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Vapor Pressure

1 mmHg at 155.1 °F ; 10 mmHg at 228.2 °F (NTP, 1992), 0.009 [mmHg]
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Product Name

2,4,5-Trimethylaniline

Color/Form

White crystals, NEEDLES OBTAINED FROM WATER AS SOLVENT

CAS RN

137-17-7
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Melting Point

154 °F (NTP, 1992), 68 °C
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Synthesis routes and methods

Procedure details

19.70 g of 2,4,5-trimethylnitrobenzene are dissolved in 500 ml of ethanol and the solution is then hydrogenated at room temperature and pressure in the presence of 1 g of 5% Pd/C. The catalyst is filtered off on Celite® and the medium is then evaporated to give 15.67 g of the expected compound.
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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